molecular formula C24H25N3O2 B11149460 N~4~-[2-(1H-indol-3-yl)ethyl]-2-isobutyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide

N~4~-[2-(1H-indol-3-yl)ethyl]-2-isobutyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide

Cat. No.: B11149460
M. Wt: 387.5 g/mol
InChI Key: WEDAXIBVRVTBOF-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound that features an indole moiety, an isoquinoline structure, and an amide linkage. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide typically involves the coupling of tryptamine derivatives with isoquinoline carboxylic acids. One common method employs N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to neutralize the by-products formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The carbonyl group in the isoquinoline structure can be reduced to form alcohol derivatives.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Electrophiles such as halogens (e.g., bromine, chlorine) or nitro groups in the presence of Lewis acids like aluminum chloride (AlCl₃).

Major Products Formed

    Oxidation: Oxindole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, modulating their activity. The isoquinoline structure may also contribute to its binding affinity and specificity. These interactions can lead to the modulation of signaling pathways and biological processes, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-indol-3-yl)ethyl]-2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is unique due to its specific combination of an indole moiety and an isoquinoline structure, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Biological Activity

N~4~-[2-(1H-indol-3-yl)ethyl]-2-isobutyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C24H25N3O2
Molecular Weight : 387.5 g/mol
IUPAC Name : N-[2-(1H-indol-3-yl)ethyl]-2-(2-methylpropyl)-1-oxoisoquinoline-4-carboxamide

The compound features an indole moiety coupled with an isoquinoline structure, which is crucial for its biological interactions. The presence of an amide linkage enhances its stability and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Receptor Modulation : The indole moiety can engage with various receptors, including serotonin receptors, which are implicated in mood regulation and neuroprotection.
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in inflammatory pathways and cancer progression, such as PI3K and GSK-3β.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against a range of bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.56 - 4.17 μM × 10^-22.08 - 3.68 μM × 10^-2
Escherichia coli3.69 μM × 10^-27.38 μM × 10^-2
Bacillus cereus1.99 μM × 10^-23.98 μM × 10^-2

These findings suggest that the compound may be a promising candidate for developing new antimicrobial agents, particularly against antibiotic-resistant strains.

Antitumor Activity

Research indicates that this compound may also possess antitumor properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.

Case Studies

A notable case study involved the synthesis and evaluation of derivatives of this compound. The synthesized compounds were tested for their biological activities:

  • Synthesis : Derivatives were synthesized using standard coupling reactions involving tryptamine derivatives and isoquinoline carboxylic acids.
  • Evaluation : The derivatives were evaluated for their antimicrobial and anticancer activities using standard assays (e.g., MTT assay for cytotoxicity).

Results indicated that certain derivatives exhibited enhanced activity compared to the parent compound, highlighting the potential for structure–activity relationship (SAR) studies to optimize efficacy.

Q & A

Q. Basic: What synthetic methodologies are optimal for preparing N⁴-[2-(1H-indol-3-yl)ethyl]-2-isobutyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide, and how do reaction conditions affect yield?

Methodological Answer:
The synthesis of this compound likely follows multi-step procedures common to isoquinoline derivatives. Key steps include:

  • Quinoline Core Formation : Cyclization of substituted aniline precursors using catalysts like polyphosphoric acid or Lewis acids (e.g., ZnCl₂) to form the isoquinoline backbone .
  • Functionalization : Introducing the isobutyl group via alkylation (e.g., using isobutyl bromide under basic conditions) and coupling the indole-ethyl moiety via amide bond formation (e.g., HATU/DMAP-mediated coupling) .
  • Optimization : Yield improvements require precise temperature control (e.g., reflux in toluene for cyclization) and purification via column chromatography or recrystallization .
    Critical Parameters : Solvent polarity (aprotic solvents enhance nucleophilicity), stoichiometric ratios of coupling reagents, and reaction time (over-alkylation risks side products) .

Q. Basic: Which spectroscopic and chromatographic techniques are most reliable for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., indole C3 proton resonance at δ 7.1–7.3 ppm) and amide bond formation (N–H stretch at ~3300 cm⁻¹ in IR) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ peak matching C₂₅H₂₆N₃O₂⁺) .
  • X-ray Crystallography : Resolves stereochemical ambiguities; requires high-purity crystals grown via slow evaporation in DCM/hexane .
    Validation : Cross-referencing with computational predictions (e.g., DFT-optimized structures) ensures consistency .

Q. Advanced: How does the isobutyl substituent influence bioactivity compared to alkyl or aryl analogs?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • Lipophilicity : Isobutyl’s branched chain enhances membrane permeability vs. linear alkyl chains (logP comparisons via HPLC) .
    • Target Binding : Molecular docking (e.g., AutoDock Vina) predicts steric interactions with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .
  • Experimental Validation :
    • Compare IC₅₀ values in enzyme inhibition assays (e.g., tyrosine kinase assays) against analogs with methyl, propyl, or phenyl groups .
    • Use SPR (Surface Plasmon Resonance) to quantify binding kinetics with purified targets .

Q. Advanced: What computational strategies predict target interactions and binding modes?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., GROMACS) to assess stability of the isoquinoline core in binding pockets .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze electronic interactions (e.g., charge transfer between indole and catalytic residues) .
  • Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors at the 1-oxo position) using Schrödinger Phase .
    Validation : Cross-check with experimental mutagenesis data (e.g., alanine scanning of target residues) .

Q. Data Contradiction: How to resolve discrepancies in reported biological activity across studies?

Methodological Answer:

  • Source Analysis : Compare assay conditions (e.g., cell line variability, ATP concentrations in kinase assays) .
  • Dosage Consistency : Re-evaluate molarity vs. mass/volume errors in stock solutions .
  • Control Experiments :
    • Test compound stability under assay conditions (e.g., HPLC monitoring for degradation) .
    • Include positive controls (e.g., staurosporine for kinase inhibition) to normalize inter-study variability .
      Statistical Tools : Apply ANOVA to identify significant outliers or batch effects .

Q. Stability: What protocols ensure compound integrity during storage and handling?

Methodological Answer:

  • Storage Conditions :
    • Lyophilized form at -80°C under argon to prevent oxidation of the indole moiety .
    • Avoid aqueous buffers (hydrolysis risk) for long-term storage; use DMSO aliquots .
  • Handling :
    • Use amber vials to protect against light-induced degradation .
    • Monitor purity via HPLC pre- and post-experiment (retention time shifts indicate degradation) .

Properties

Molecular Formula

C24H25N3O2

Molecular Weight

387.5 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2-(2-methylpropyl)-1-oxoisoquinoline-4-carboxamide

InChI

InChI=1S/C24H25N3O2/c1-16(2)14-27-15-21(19-8-3-4-9-20(19)24(27)29)23(28)25-12-11-17-13-26-22-10-6-5-7-18(17)22/h3-10,13,15-16,26H,11-12,14H2,1-2H3,(H,25,28)

InChI Key

WEDAXIBVRVTBOF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(C2=CC=CC=C2C1=O)C(=O)NCCC3=CNC4=CC=CC=C43

Origin of Product

United States

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